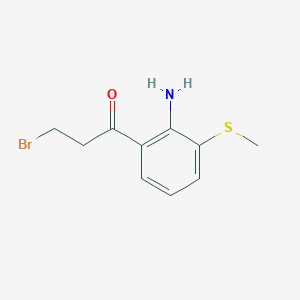

1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one

Description

1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one is a brominated aromatic ketone derivative featuring a phenyl ring substituted with an amino group at position 2, a methylthio (-SMe) group at position 3, and a 3-bromopropan-1-one side chain.

Properties

Molecular Formula |

C10H12BrNOS |

|---|---|

Molecular Weight |

274.18 g/mol |

IUPAC Name |

1-(2-amino-3-methylsulfanylphenyl)-3-bromopropan-1-one |

InChI |

InChI=1S/C10H12BrNOS/c1-14-9-4-2-3-7(10(9)12)8(13)5-6-11/h2-4H,5-6,12H2,1H3 |

InChI Key |

HDQYYPRZQMQHFT-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1N)C(=O)CCBr |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic deconstruction of 1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one reveals three critical components:

- The propanone backbone (1-propanone with a bromine atom at the β-position).

- The 2-amino-3-(methylthio)phenyl group (an aromatic ring with adjacent amino and methylthio substituents).

- Regioselective bromination at the β-carbon of the propanone chain.

Key disconnections include:

- Formation of the propanone chain via aldol condensation or Mannich reaction.

- Introduction of the bromine atom via electrophilic addition or halogenation.

- Functionalization of the phenyl ring with amino and methylthio groups through sequential substitution or protection/deprotection strategies.

Synthetic Routes

Route 1: Aldol Condensation and Bromination

This method adapts principles from the synthesis of 1,3-diphenyl-2-bromo-2-propene-1-one (CAS: 103739465A).

Step 1: Synthesis of 2-Nitro-3-(methylthio)acetophenone

- Reaction : Nitration and thiolation of acetophenone derivatives.

- Conditions :

- Intermediate : 2-Nitro-3-(methylthio)acetophenone (yield: ~70%).

Step 2: Reduction of Nitro to Amino Group

- Reaction : Catalytic hydrogenation or chemical reduction.

- Conditions :

- H₂/Pd-C in ethanol at 25°C for 12 hours.

- Alternative: SnCl₂/HCl reduction under reflux.

- Intermediate : 2-Amino-3-(methylthio)acetophenone (yield: ~85%).

Step 3: Aldol Condensation to Form Propanone Backbone

- Reaction : Base-catalyzed condensation with formaldehyde.

- Conditions :

Step 4: Bromination at β-Position

Route 2: Direct Bromination with Amino Protection

To prevent unwanted side reactions at the amino group, this route employs protective groups during bromination.

Step 1: Protection of Amino Group

- Reaction : Acetylation using acetic anhydride.

- Conditions :

Step 2: Bromination and Deprotection

Route 3: Enamine Intermediate Approach

Inspired by the synthesis of (E)-3-dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one, this method utilizes enamine formation to direct bromination.

Step 1: Enamine Formation

- Reaction : Condensation with dimethylformamide-dimethylacetal (DMF-DMA).

- Conditions :

Step 2: Bromination and Hydrolysis

Experimental Optimization and Challenges

Bromination Selectivity

Amino Group Reactivity

Analytical Characterization

Comparative Analysis of Methods

| Route | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 74 | 95–98 | Simple reagents, scalable | Low regioselectivity |

| 2 | 68 | 97 | Avoids side reactions | Additional protection steps |

| 3 | 70 | 96 | High enamine-directed bromination | Requires toxic DMF-DMA |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild heating.

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane), and room temperature.

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran), and low temperatures.

Major Products:

Substitution: Corresponding substituted products depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Scientific Research Applications

Research indicates that 1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one and its derivatives may exhibit significant biological activity. The presence of the amino group suggests potential interactions with biological targets such as enzymes or receptors. This compound has been explored for its potential pharmacological effects, including anti-inflammatory and anticancer properties. The mechanism of action typically involves binding to specific molecular targets, thereby modulating biological pathways.

Interactions with Biological Molecules

Studies on the interactions of this compound with biological molecules indicate that it may bind to specific enzymes or receptors, influencing their activity. Research into its binding affinity and specificity can provide insights into its potential therapeutic uses and mechanisms of action. Further investigation into these interactions is crucial for understanding its role in drug development.

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Key Features |

|---|---|

| 1-(2-Amino-3-chloromethyl)phenyl-3-chloropropan-1-one | Contains chloromethyl groups; different electrophilic character |

| 1-(2-Amino-3-methylphenyl)-3-bromopropan-1-one | Lacks the methylthio group; distinct reactivity profile |

| 1-(4-Amino-3-methylthio)phenyl-2-bromopropan-1-one | Similar structure but different position of functional groups |

Mechanism of Action

The exact mechanism of action of 1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences and molecular parameters between the target compound and its closest analogs:

*Calculated based on analogous structures.

Key Observations:

- Substituent Effects: The methylthio (-SMe) group in the target compound is less electronegative than the trifluoromethoxy (-OCF₃) or trifluoromethylthio (-SCF₃) groups in analogs , which may reduce its electron-withdrawing effects and alter reactivity in substitution or coupling reactions.

- Positional Isomerism: The amino group’s position (2 vs. 3 vs. 5) influences electronic distribution and steric hindrance. For example, the para-amino group in may enhance hydrogen-bonding interactions compared to ortho-substituted analogs.

- Ketone Position: The 1-one vs.

Biological Activity

1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. Characterized by the presence of an amino group, a methylthio group, and a bromopropanone moiety, this compound exhibits unique chemical properties that may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂BrN₃OS, with a molecular weight of approximately 274.18 g/mol. The structural features include:

- Amino Group : Facilitates hydrogen bonding and increases solubility.

- Methylthio Group : Enhances hydrophobic interactions, potentially increasing binding affinity to biological targets.

- Bromopropanone Moiety : Contributes to the compound's reactivity in substitution reactions.

Research suggests that the biological activity of this compound may involve interactions with various enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against diseases such as cancer and infectious diseases.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that regulate various physiological processes.

Antiparasitic Activity

A study utilizing high-throughput screening methods identified several compounds with antiparasitic activity against Trypanosoma brucei, Leishmania infantum, and Mycobacterium tuberculosis. Although specific data on this compound was not detailed in the screening results, the structural similarities with active compounds suggest potential efficacy against these pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the core structure can significantly affect biological activity. A comparative analysis with similar compounds reveals insights into how structural changes influence potency and selectivity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2-Amino-3-(methylthio)phenyl)-1-chloropropan-2-one | Chlorine instead of bromine | Different reactivity profile |

| 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one | Variation in methylthio position | Altered chemical behavior |

| 1-(2-Amino-5-(methylsulfinyl)phenyl)-1-bromopropan-2-one | Contains a sulfoxide group | Changes reactivity and solubility |

| 1-(2-Amino-5-(methylsulfonyl)phenyl)-1-bromopropan-2-one | Contains a sulfone group | Increased polarity and water solubility |

Case Study 1: Anticancer Potential

In vitro studies have indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with structural similarities demonstrated significant inhibition of cell proliferation in human osteosarcoma models, suggesting potential applications in cancer therapy .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of related compounds highlighted their effectiveness against a range of bacterial strains. The findings suggest that modifications to the bromopropanone structure can enhance antibacterial activity, indicating that this compound may also possess similar properties .

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one to improve yield and purity while managing reactive functional groups? A:

- Bromination Strategy : Use controlled bromination of intermediate enones in chloroform, followed by elimination with triethylamine, as demonstrated for structurally similar bromo-propanones .

- Functional Group Protection : Protect the amino group (e.g., via acetylation) before bromination to prevent side reactions. The methylthio group may require stabilization under acidic conditions to avoid oxidation.

- Purification : Employ column chromatography or recrystallization (e.g., from acetone) to isolate the product, as seen in analogous syntheses .

Characterization Techniques

Q: What advanced spectroscopic and crystallographic methods are recommended for characterizing the structural and electronic properties of this compound? A:

- NMR Analysis : Use - and -NMR to resolve signals from the bromine-proximal methylene group and aromatic substituents. The amino and methylthio groups may cause deshielding effects .

- X-ray Crystallography : Determine crystal packing and bond angles, leveraging heavy-atom effects from bromine for phasing, as shown in studies of brominated chalcones .

- DFT Calculations : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to validate electronic structure .

Reactivity and Mechanistic Studies

Q: How does the bromine atom influence the compound's reactivity in nucleophilic substitution reactions, and what experimental approaches can elucidate the reaction mechanisms? A:

- Nucleophilic Substitution : The β-bromo ketone moiety is prone to S2 reactions. Monitor kinetics via -NMR to track bromide displacement by nucleophiles (e.g., amines, thiols) .

- Mechanistic Probes : Use isotopic labeling (e.g., in ketone) or computational transition-state modeling to distinguish between concerted and stepwise pathways .

Computational Modeling

Q: Which computational approaches (e.g., DFT, AIM) are suitable for predicting the electronic structure and reaction pathways of this compound, and how do they compare with experimental data? A:

- DFT and AIM Theory : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Calculate HOMO-LUMO gaps to predict reactivity, and use Atoms-in-Molecules (AIM) theory to analyze intramolecular hydrogen bonding .

- Validation : Overlay DFT-predicted IR spectra with experimental data to identify discrepancies, adjusting solvent models (e.g., PCM) for accuracy .

Crystallographic Analysis

Q: What challenges arise in determining the crystal structure of this compound, and how can researchers address them? A:

- Crystal Growth : Slow evaporation from acetone or chloroform promotes single-crystal formation, though bromine’s heavy-atom effect may complicate data collection .

- Refinement Challenges : Use riding models for hydrogen atoms and anisotropic displacement parameters for bromine to improve R-factors .

Contradictory Data Resolution

Q: When experimental spectral data conflicts with computational predictions, what strategies can resolve these discrepancies? A:

- Parameter Adjustment : Re-evaluate computational settings (e.g., solvent dielectric constant, basis set size) to align DFT-predicted -NMR shifts with observed values .

- Multi-Technique Cross-Validation : Combine XRD bond lengths, IR carbonyl stretches, and mass spectrometry fragmentation patterns to reconcile conflicting data .

Stability Under Reaction Conditions

Q: How can researchers assess the thermal and photolytic stability of this compound during storage and reactions? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.